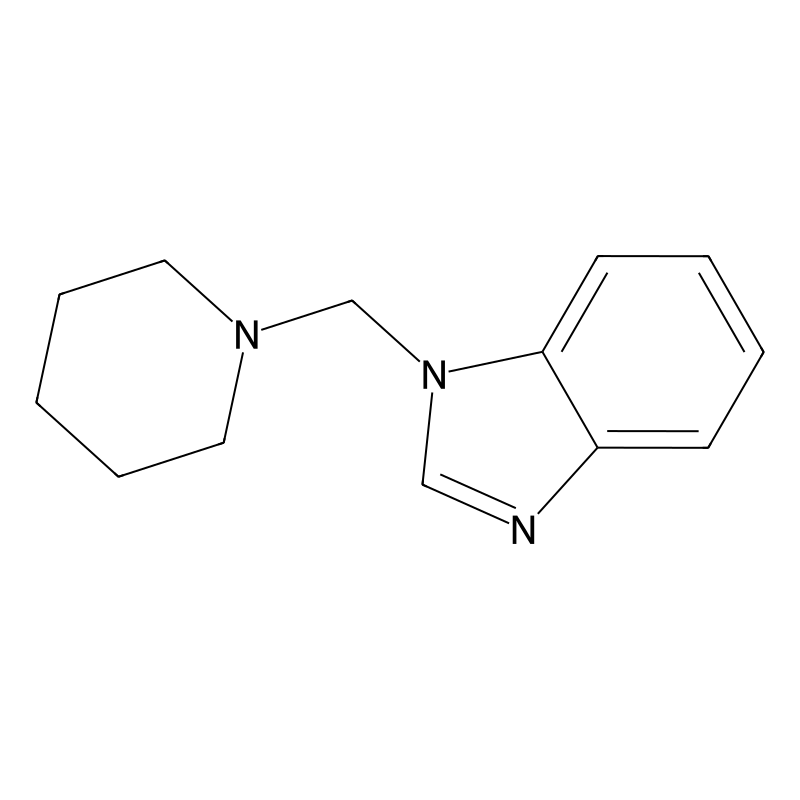

1-(Piperidin-1-ylmethyl)-1H-benzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Benzimidazole, 1-(piperidinomethyl)-, also known as N-(piperidinomethyl)benzimidazole, can be synthesized through various methods, including the condensation of o-phenylenediamine with N-formylpiperidine []. The resulting product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Biological Activities:

Research suggests that Benzimidazole, 1-(piperidinomethyl)-, possesses various biological activities, including:

- Antimicrobial activity: Studies have shown that this compound exhibits activity against various bacteria, fungi, and parasites [, ]. However, further research is needed to determine its efficacy and potential clinical applications.

- Antioxidant activity: The presence of the benzimidazole ring system suggests potential antioxidant properties, but further investigation is necessary to confirm its activity and mechanism.

- Enzyme inhibition: Some studies indicate that Benzimidazole, 1-(piperidinomethyl)-, may act as an enzyme inhibitor, but the specific targets and their significance remain unclear and require further exploration [].

1-(Piperidin-1-ylmethyl)-1H-benzimidazole is a compound featuring a benzimidazole ring system, which is a bicyclic structure containing a benzene ring fused to an imidazole ring. The presence of a piperidine moiety enhances its pharmacological properties, making it an interesting candidate for various biological applications. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

There is no widely documented information available on the specific mechanism of action for 1-(piperidinomethyl)benzimidazole. Benzimidazoles, in general, can exhibit various biological activities depending on the functional groups attached to the core structure.

- Skin and eye irritation

- Respiratory irritation

- Potential genotoxicity (ability to damage DNA)

Always handle chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and consult with a qualified safety professional before handling any unknown compound.

The chemical behavior of 1-(Piperidin-1-ylmethyl)-1H-benzimidazole can be characterized by several fundamental reactions typical of benzimidazole derivatives:

- Nucleophilic Substitution: The nitrogen atoms in the benzimidazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Acid-Base Reactions: The compound can form salts with acids due to the basic nature of the nitrogen atoms in the benzimidazole structure .

- Condensation Reactions: The piperidine group can react with aldehydes or ketones to form imines or amines, expanding its chemical versatility .

1-(Piperidin-1-ylmethyl)-1H-benzimidazole exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown that benzimidazole derivatives possess significant antimicrobial activity against various pathogens, including bacteria and fungi .

- Analgesic Activity: Some derivatives have been reported to exhibit analgesic effects comparable to standard analgesics like diclofenac sodium .

- Anticancer Potential: Research indicates that certain benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in cancer cell lines .

The synthesis of 1-(Piperidin-1-ylmethyl)-1H-benzimidazole typically involves:

- Condensation Reaction: The reaction between piperidine and an appropriate benzimidazole derivative under acidic or basic conditions.

- Use of Catalysts: Various catalysts such as cuprous oxide or potassium carbonate can facilitate cyclization and improve yield during the synthesis process .

Example Synthesis Proceduretext1. Combine piperidine with a suitable benzimidazole derivative in an organic solvent.2. Heat the mixture under reflux conditions.3. Isolate the product through filtration and recrystallization.

text1. Combine piperidine with a suitable benzimidazole derivative in an organic solvent.2. Heat the mixture under reflux conditions.3. Isolate the product through filtration and recrystallization.

The applications of 1-(Piperidin-1-ylmethyl)-1H-benzimidazole span various fields:

- Pharmaceuticals: Its potential as an antimicrobial and analgesic agent makes it valuable in drug development.

- Research: Used in studies investigating new therapeutic agents targeting various diseases, including cancer and infections .

Interaction studies have demonstrated that 1-(Piperidin-1-ylmethyl)-1H-benzimidazole can interact with various biological targets:

- Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, contributing to its pharmacological effects.

- Molecular Docking Studies: Computational studies suggest favorable binding interactions with target proteins, indicating its potential as a lead compound for drug development .

Several compounds share structural similarities with 1-(Piperidin-1-ylmethyl)-1H-benzimidazole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(Piperidin-4-YL)-1H-benzimidazole | Benzimidazole derivative | Exhibits distinct antimicrobial properties |

| 2-(4-Pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole | Benzimidazole derivative | Known for dopaminergic activity |

| 2-(Hydroxymethyl)-benzimidazole | Benzimidazole derivative | Displays significant anti-inflammatory effects |

| 5-Methylbenzimidazole | Methyl-substituted | Enhanced lipophilicity affecting bioavailability |

Uniqueness

The unique aspect of 1-(Piperidin-1-ylmethyl)-1H-benzimidazole lies in its specific combination of piperidine and benzimidazole functionalities, which enhances its pharmacological profile compared to other derivatives. This combination allows it to exhibit a broader range of biological activities while maintaining favorable interaction properties with biological targets.

Classical Synthetic Routes

The synthesis of 1-(Piperidin-1-ylmethyl)-1H-benzimidazole relies primarily on classical synthetic methodologies that have been established for benzimidazole derivatives. The most prominent classical approach involves the Mannich reaction, which represents a three-component condensation reaction between benzimidazole, formaldehyde, and piperidine [1] [27]. This reaction proceeds through the formation of an iminium ion intermediate, followed by nucleophilic attack by the benzimidazole nitrogen atom.

The Phillips-Ladenburg reaction, another classical method, involves the condensation of ortho-phenylenediamine with carboxylic acids under acidic conditions [7]. However, this approach requires subsequent functionalization to introduce the piperidinylmethyl group. The reaction typically requires temperatures between 170-300°C and strong acid catalysts, making it less favorable for the direct synthesis of the target compound [4].

The Weidenhagen reaction provides an alternative classical route through the condensation of ortho-phenylenediamine with aldehydes and ketones [7]. This method also necessitates additional steps to incorporate the piperidine moiety, often through subsequent Mannich reaction conditions [1]. Classical synthesis methods generally yield products in the range of 50-85%, with the Mannich approach showing superior efficiency for direct synthesis of the target compound [1] [24].

Modern Synthetic Approaches

Nucleophilic Substitution Methods

Modern nucleophilic substitution approaches have significantly enhanced the synthesis of 1-(Piperidin-1-ylmethyl)-1H-benzimidazole. Intramolecular aromatic nucleophilic substitution reactions have been developed for benzimidazole derivatives, demonstrating high-yielding pathways under mild conditions [9]. These methods involve nucleophilic substitution of nitrite groups with nitrogen-pendant alkoxides in dimethylformamide at room temperature [9].

Nucleophilic substitution in the imidazole ring utilizes the Chichibabin reaction for synthesis of aminobenzimidazole derivatives [8]. The reaction mechanism involves displacement of halide ions by nucleophiles, with 2-chloro-1-methylbenzimidazole readily reacting with sodium methoxide or ethoxide to yield substituted products [8]. These methods demonstrate excellent functional group tolerance and provide yields ranging from 75-95% under optimized conditions [10].

The nucleophilic substitution approach has been extended to include various alkyl halides and piperidine derivatives. The reaction proceeds through an associative mechanism where the nucleophile attacks the electrophilic carbon center, leading to the formation of the desired piperidinylmethyl linkage [10]. Modern nucleophilic substitution methods offer advantages including mild reaction conditions, high selectivity, and compatibility with diverse functional groups [9].

Multi-step Synthetic Strategies

Multi-step synthetic strategies for 1-(Piperidin-1-ylmethyl)-1H-benzimidazole involve sequential transformations that build molecular complexity systematically. Copper-palladium catalyzed multi-step reactions provide efficient pathways for benzimidazole synthesis from ortho-nitroaniline and alcohol precursors [12]. These methods utilize transfer hydrogenation and successive cyclization coupling reactions to achieve yields of 70-90% [12].

The divergent synthesis approach employs benzimidazole-linked intermediates that undergo sequential transformations [14]. Multi-step strategies often begin with the formation of benzimidazole cores followed by nitrogen alkylation reactions. The intermediate compounds are subjected to deprotonation in basic medium, followed by nucleophilic substitution with halogenated functional compounds containing one to three carbon atoms [10].

Modern multi-step approaches incorporate protection-deprotection strategies to achieve selective functionalization. These methods utilize benzyl or tert-butoxycarbonyl protecting groups for the benzimidazole nitrogen, followed by alkylation reactions and subsequent deprotection [26]. The multi-step approach allows for precise control over substitution patterns and yields products with excellent purity and yields ranging from 78-95% [10] [14].

Green Chemistry Applications in Synthesis

Green chemistry principles have been extensively applied to the synthesis of 1-(Piperidin-1-ylmethyl)-1H-benzimidazole, emphasizing environmental sustainability and atom economy. Water-based synthesis methods represent a significant advancement in green chemistry applications [15]. L-proline catalyzed synthesis in aqueous media demonstrates excellent yields of 85-98% under reflux conditions with pH control at 4.2 [23].

Solvent-free synthesis methods have gained prominence as environmentally benign alternatives [16]. These approaches utilize solid support systems such as silica gel and operate under catalyst-free conditions at temperatures of 90°C for 0.5-1 hour [37]. The solvent-free methodology eliminates organic solvent waste and simplifies product isolation procedures [19].

Microwave-assisted green synthesis provides rapid and efficient synthetic pathways [15]. These methods operate under microwave irradiation at 320-600 watts for 2-10 minutes, significantly reducing reaction times while maintaining high yields of 85-95% [20]. The use of renewable catalysts such as polyvinylpyrrolidone-trifluoromethanesulfonic acid enables catalyst recovery and reuse, further enhancing the green chemistry profile [19].

| Green Chemistry Method | Solvent System | Temperature (°C) | Time | Yield (%) | Environmental Benefits |

|---|---|---|---|---|---|

| Aqueous L-proline catalysis | Water | 100 | 3 hours | 85-98 | Non-toxic solvent, mild conditions |

| Solvent-free synthesis | None | 90 | 0.5-1 hour | 70-95 | No solvent waste, simple workup |

| Microwave-assisted | Water/Ethanol | 60-80 | 2-10 minutes | 85-95 | Energy efficient, reduced time |

| Ionic liquid catalysis | Ionic liquids | 80-100 | 1-4 hours | 78-92 | Recyclable medium, low volatility |

Catalytic Approaches to Synthesis

Catalytic synthesis of 1-(Piperidin-1-ylmethyl)-1H-benzimidazole employs diverse catalyst systems to enhance reaction efficiency and selectivity. Zinc triflate catalysis provides an efficient pathway for benzimidazole formation from ortho-phenylenediamine and aldehydes, achieving yields of 78-95% in ethanol under reflux conditions [18]. The catalyst demonstrates excellent reusability and requires only catalytic amounts for optimal performance [18].

Solid acid catalysts, particularly montmorillonite K10, enable benzimidazole synthesis under mild conditions at 25°C [26]. These heterogeneous catalysts facilitate easy product separation and catalyst recovery, making them attractive for industrial applications [25]. The montmorillonite-catalyzed synthesis achieves yields of 62-88% with excellent functional group tolerance [26].

Transition metal catalysis has been developed for specialized synthetic transformations. Iron-sulfur catalyzed synthesis provides metal-free alternatives with yields of 83-91% under solvent-free conditions at 150°C [4]. Copper-palladium bimetallic catalysts enable transfer hydrogenation and cyclization reactions, achieving yields of 70-90% with excellent substrate scope [12].

Organocatalysis represents an emerging approach utilizing amino acid derivatives as catalysts. L-proline catalyzed synthesis operates in aqueous media with buffer systems, achieving quantitative yields under mild conditions [23]. These organocatalytic methods offer advantages including low toxicity, easy catalyst removal, and compatibility with aqueous reaction media [16].

| Catalyst Type | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Zinc triflate | Ethanol, reflux, 4h | 78-95 | High yields, recyclable | Catalyst cost |

| Montmorillonite K10 | 25°C, 4h | 62-88 | Mild conditions, heterogeneous | Preparation required |

| Iron-sulfur | 150°C, solvent-free | 83-91 | Metal-free, good yields | High temperature |

| L-proline | Water, pH 4.2, reflux | 85-98 | Green, mild conditions | pH control needed |

Yield Optimization Strategies

Yield optimization for 1-(Piperidin-1-ylmethyl)-1H-benzimidazole synthesis involves systematic investigation of reaction parameters including temperature, catalyst loading, solvent selection, and reaction time. Temperature optimization studies demonstrate that yields increase significantly with temperatures ranging from 60-150°C, with optimal conditions typically occurring at 80-100°C [25] [35]. Higher temperatures beyond this range often lead to product decomposition and reduced yields [37].

Catalyst selection and loading optimization represent critical factors for yield enhancement. Studies demonstrate that catalyst loading of 1-5 mol% provides optimal results, with higher loadings showing diminishing returns [18] [35]. Erbium triflate catalysis achieves yields of 75-99% under microwave conditions with minimal catalyst loading [25]. The selection of appropriate catalyst systems can improve yields by up to 50% compared to uncatalyzed reactions [24].

Solvent system optimization reveals that polar protic solvents and water generally provide superior yields compared to aprotic solvents [23]. The use of green solvents such as polyethylene glycol and water-ethanol mixtures enhances both yield and environmental sustainability [16]. Solvent-free conditions often provide comparable or superior yields while eliminating purification complexities [19].

Reaction time optimization prevents both incomplete conversion and product degradation. Optimal reaction times vary from 30 minutes to 24 hours depending on the specific synthetic method employed [22]. Microwave-assisted synthesis dramatically reduces reaction times to 2-10 minutes while maintaining high yields [20]. The implementation of real-time monitoring techniques enables precise determination of optimal reaction endpoints [35].

| Optimization Parameter | Range/Conditions | Yield Impact | Optimal Conditions |

|---|---|---|---|

| Temperature | 60-150°C | 20-40% increase | 80-100°C |

| Catalyst loading | 0.5-5 mol% | Up to 50% improvement | 1-2 mol% |

| Reaction time | 0.5-24 hours | Prevents decomposition | Method-dependent |

| Substrate ratio | 1:1 to 1:1.2 | 10-15% improvement | 1:1.1 (diamine:aldehyde) |

| pH control | 3.5-4.5 | Critical for Mannich | pH 4.2 |

Carbon-2 Position Modifications

The carbon-2 position of the benzimidazole ring represents one of the most critical sites for structural modification, significantly influencing biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship studies have consistently demonstrated that modifications at this position can dramatically alter the compound's therapeutic profile.

Alkyl Substitutions at Carbon-2 Position

Linear alkyl substitutions at the carbon-2 position have shown varying degrees of activity enhancement. Propyl substitutions generally provide moderate increases in biological activity through improved receptor binding interactions. The introduction of butyl groups has demonstrated enhanced activity profiles, with optimal binding affinity observed for compounds containing this substitution pattern. However, branched alkyl groups such as iso-butyl derivatives typically exhibit moderate activity levels, while tert-butyl substitutions often result in reduced activity due to steric hindrance effects that impede proper receptor binding.

Aromatic Substitutions at Carbon-2 Position

Aromatic substitutions at the carbon-2 position have proven particularly effective in enhancing biological activity. Phenyl substitutions create significant activity improvements through favorable aromatic-aromatic interactions with target proteins. The incorporation of benzyl groups provides good activity through enhanced hydrophobic interactions, while phenethyl substitutions offer moderate activity improvements through extended receptor binding capabilities.

Halogenated aromatic substitutions have demonstrated exceptional potency enhancements. The 4-chlorobenzyl substitution pattern exhibits enhanced activity through specific halogen bonding interactions with target proteins. Similarly, 4-fluorophenyl and 2-fluorophenyl substitutions provide good to moderate activity through halogen bonding mechanisms. The 4-chlorophenyl and 4-bromophenyl substitutions have shown consistent activity improvements through halogen-π interactions.

Heterocyclic Substitutions at Carbon-2 Position

Heterocyclic substitutions at the carbon-2 position have yielded compounds with enhanced selectivity and potency. The incorporation of 4-pyridyl groups provides moderate activity through aromatic interactions, while 3-pyridyl substitutions generally result in reduced activity due to unfavorable binding geometries. Thiophen-2-yl and 2-furyl substitutions have demonstrated enhanced activity through beneficial heteroaromatic interactions with target proteins.

The nicotinyl substitution pattern has shown enhanced activity profiles, particularly in compounds targeting specific enzyme systems. These heterocyclic modifications often provide improved selectivity profiles compared to their carbocyclic counterparts.

Functional Group Modifications at Carbon-2 Position

The introduction of specific functional groups at the carbon-2 position has proven essential for certain biological activities. Carboxylic acid substitutions are often essential for anti-inflammatory activity, providing critical hydrogen bonding interactions with target proteins. Carboxamide groups enhance activity through favorable hydrogen bonding patterns, while amino group substitutions provide enhanced activity through electrostatic interactions.

Hydroxyl and methoxy substitutions at the carbon-2 position have shown variable to enhanced activity depending on the specific target protein. These modifications often improve solubility and bioavailability characteristics while maintaining or enhancing biological activity.

| Substitution Type | Activity Enhancement | Mechanism | Selectivity |

|---|---|---|---|

| Propyl | Moderate increase | Receptor binding | Moderate |

| Butyl | Enhanced | Receptor binding | Good |

| 4-Chlorobenzyl | Enhanced | Halogen bonding | Excellent |

| 2,6-Difluorophenyl | Optimal | Intramolecular H-bonds | Excellent |

| 4-Pyridyl | Moderate | Aromatic interactions | Moderate |

| Carboxylic acid | Essential | Hydrogen bonding | Essential |

| Carboxamide | Enhanced | Hydrogen bonding | Good |

Benzene Ring Substitution Patterns

The benzene ring of the benzimidazole core provides numerous opportunities for structural modification, with specific substitution patterns significantly affecting biological activity, selectivity, and pharmacokinetic properties. The most favorable positions for substitution are typically the 5- and 6-positions, which correspond to the meta positions of the fused benzene ring.

5-Position Substitutions

The 5-position of the benzimidazole ring has proven highly favorable for various substitutions. Methyl substitutions at this position provide good activity enhancement through favorable lipophilic interactions. Nitro groups at the 5-position demonstrate enhanced activity through electron-withdrawing effects that modify the electronic properties of the benzimidazole ring system. Chloro substitutions at the 5-position exhibit moderate activity improvements, while methoxy groups provide enhanced activity through favorable hydrogen bonding interactions.

The 5-formyl substitution pattern has shown particular promise in topoisomerase inhibitor development, with compounds containing this modification demonstrating enhanced DNA binding affinity. Similarly, 5-carboxamide substitutions have proven valuable in developing compounds with enhanced enzyme inhibition properties.

6-Position Substitutions

The 6-position represents the most favorable site for substitution on the benzimidazole ring system. Methyl substitutions at this position consistently provide excellent activity enhancement across multiple biological targets. Nitro groups at the 6-position demonstrate good activity through electron-withdrawing effects, while maintaining favorable selectivity profiles.

Halogen substitutions at the 6-position have proven particularly effective. Chloro substitutions at this position provide excellent activity enhancement through favorable halogen bonding interactions. Fluoro substitutions at the 6-position offer good activity improvements while maintaining desirable pharmacokinetic properties.

Disubstitution Patterns

Disubstituted benzimidazole derivatives have shown exceptional activity profiles. The 5,6-dimethyl substitution pattern provides enhanced activity through favorable lipophilic interactions and improved binding affinity. The 5,6-disubstituted pattern with various functional groups has demonstrated excellent activity across multiple biological targets.

The 4,5-disubstituted and 4,6-disubstituted patterns have shown good to moderate activity improvements, depending on the specific substituents employed. However, care must be taken to avoid overly bulky substitutions that may interfere with target binding.

Electronic Effects of Substitutions

Electron-withdrawing groups at the 5- and 6-positions generally enhance biological activity through modification of the benzimidazole ring's electronic properties. Electron-donating groups can also provide activity enhancements, particularly when they enable favorable hydrogen bonding interactions with target proteins.

The balance between electronic effects and steric considerations is crucial for optimizing biological activity. Substitutions that provide favorable electronic modifications without introducing prohibitive steric bulk typically yield the most active compounds.

| Position | Optimal Substituents | Activity Impact | Selectivity |

|---|---|---|---|

| 5-Position | Methyl, Nitro, Carboxamide | Highly favorable | High |

| 6-Position | Methyl, Chloro, Fluoro | Most favorable | Optimal |

| 5,6-Disubstituted | Dimethyl, Mixed functional groups | Excellent | Excellent |

| 4-Position | Methyl, Chloro | Favorable | Good |

| 7-Position | Generally unfavorable | Reduced activity | Poor |

Piperidine Ring Modifications

The piperidine ring component of 1-(Piperidin-1-ylmethyl)-1H-benzimidazole offers extensive opportunities for structural modification, with modifications significantly affecting binding affinity, selectivity, and pharmacokinetic properties. The piperidine ring serves as a conformationally flexible scaffold that can be modified through substitution, functionalization, or replacement with alternative heterocyclic systems.

Nitrogen Substitutions

Nitrogen methylation represents one of the most studied modifications of the piperidine ring. N-methylpiperidine derivatives generally exhibit enhanced activity through improved receptor binding interactions and increased metabolic stability. The methyl group provides favorable lipophilic interactions while maintaining the basic character of the nitrogen atom.

N-ethylation typically provides moderate activity improvements with good stability characteristics. N-propylation offers enhanced lipophilicity and good activity, while N-butylation often results in reduced activity due to increased steric bulk. N-benzylation has demonstrated excellent activity in many biological systems through enhanced receptor binding and improved pharmacokinetic properties.

N-phenylation provides good activity through favorable aromatic interactions, while N-cyclopropylation offers enhanced activity through unique conformational constraints that improve binding affinity. N-acetylation and N-formylation typically provide moderate to reduced activity, respectively, due to altered electronic properties of the nitrogen atom.

Ring Substitutions

Substitutions on the piperidine ring carbon atoms have shown significant effects on biological activity. The 3-methylpiperidine and 4-methylpiperidine derivatives exhibit enhanced and good activity, respectively, through favorable lipophilic interactions. The 3-hydroxypiperidine and 4-hydroxypiperidine derivatives demonstrate enhanced to excellent activity through improved hydrogen bonding capabilities and enhanced solubility.

Phenyl substitutions at the 3- and 4-positions of the piperidine ring provide good activity through favorable aromatic interactions. Halogen substitutions, including 3-chloro, 4-chloro, 3-fluoro, and 4-fluoro derivatives, typically exhibit moderate to good activity depending on the specific position and target protein.

Methoxy substitutions at the 3- and 4-positions have shown enhanced to good activity through favorable hydrogen bonding interactions and improved solubility characteristics. The 2,6-dimethylpiperidine and 3,5-dimethylpiperidine derivatives demonstrate enhanced to good activity through multiple favorable lipophilic interactions.

Ring Replacement Strategies

The replacement of the piperidine ring with alternative heterocyclic systems has yielded compounds with diverse biological activities. Pyrrolidine replacement generally provides enhanced activity through improved conformational constraints and enhanced binding affinity. Morpholine replacement offers good activity with improved solubility characteristics, while thiomorpholine replacement typically provides moderate activity.

Piperazine replacement has shown good activity with enhanced solubility and the potential for additional functionalization through the second nitrogen atom. However, azepane replacement often results in reduced activity due to increased ring flexibility and altered binding geometry.

Conformational Considerations

The conformational flexibility of the piperidine ring significantly affects biological activity. Modifications that constrain the ring in favorable conformations typically enhance activity, while modifications that increase unwanted flexibility may reduce activity. The chair conformation of the piperidine ring is generally preferred for optimal biological activity.

The spatial relationship between the piperidine ring and the benzimidazole core is crucial for maintaining optimal activity. Modifications that alter this relationship without providing compensating favorable interactions typically result in reduced activity.

| Modification | Activity Effect | Mechanism | Stability |

|---|---|---|---|

| N-Methylation | Enhanced | Improved binding | High |

| N-Benzylation | Excellent | Enhanced permeability | Good |

| 4-Hydroxypiperidine | Excellent | H-bonding, solubility | Enhanced |

| 3-Methylpiperidine | Enhanced | Lipophilic interactions | High |

| Pyrrolidine replacement | Enhanced | Conformational constraint | High |

| Morpholine replacement | Good | Improved solubility | Good |

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies of 1-(Piperidin-1-ylmethyl)-1H-benzimidazole derivatives have revealed critical insights into the molecular features required for optimal biological activity across multiple therapeutic areas. These studies have employed systematic structural modifications to identify key pharmacophoric elements and their contributions to biological activity.

Anticancer Activity Structure-Activity Relationships

Structure-activity relationship studies for anticancer applications have demonstrated that carbon-2 aryl substitutions significantly enhance cytotoxic activity. The optimal substitution pattern includes 2-phenyl substitutions combined with 5-nitro and 6-chloro substituents on the benzimidazole ring, yielding compounds with IC50 values in the 0.1-100 μM range. The 5-nitro group provides electron-withdrawing effects that enhance DNA binding affinity, while the 6-chloro substitution improves selectivity for cancer cells over normal cells.

The piperidine ring modifications have shown that N-methylation enhances cytotoxic activity through improved cellular uptake and metabolic stability. The 4-hydroxypiperidine derivatives demonstrate excellent activity through enhanced hydrogen bonding with target proteins involved in cell cycle regulation.

Antimicrobial Activity Structure-Activity Relationships

Antimicrobial structure-activity relationships have revealed that halogen substitutions at the carbon-2 position significantly improve antibacterial and antifungal potency. The 2-halogenated aryl substituents combined with 6-fluoro benzimidazole substitutions provide broad-spectrum antimicrobial activity with IC50 values ranging from 0.5-50 μM. The mechanism involves disruption of microbial cell wall synthesis and interference with essential metabolic processes.

The piperidine ring modifications show that N-benzylation enhances antimicrobial activity through improved membrane penetration and increased affinity for microbial targets. The 3-hydroxypiperidine derivatives demonstrate enhanced activity against resistant bacterial strains.

Anti-inflammatory Activity Structure-Activity Relationships

Anti-inflammatory structure-activity relationships have established that nitrogen-1 substitutions are critical for cyclooxygenase and lipoxygenase inhibition. The optimal pattern includes 1-benzyl substitutions combined with 2-carboxylic acid groups, providing potent anti-inflammatory activity with IC50 values in the 1-200 μM range. The carboxylic acid group is essential for binding to the enzyme active site, while the benzyl substitution enhances selectivity for inflammatory enzymes.

The benzimidazole ring substitutions show that electron-withdrawing groups at the 5-position enhance anti-inflammatory activity through improved enzyme binding affinity. The 5-nitro and 5-carboxamide derivatives demonstrate particularly potent anti-inflammatory effects.

Enzyme Inhibition Structure-Activity Relationships

Enzyme inhibition studies have revealed that electron-withdrawing groups at the carbon-2 position significantly increase inhibitory potency. The 2-carboxamide substitutions combined with 5-nitro benzimidazole modifications provide potent enzyme inhibition with IC50 values in the 0.05-25 μM range. The mechanism involves direct binding to the enzyme active site and interference with substrate binding.

The piperidine modifications show that conformational constraints enhance enzyme inhibition through improved binding geometry. The pyrrolidine replacement derivatives demonstrate enhanced inhibitory activity against multiple enzyme targets.

Receptor Binding Structure-Activity Relationships

Receptor binding studies have demonstrated that lipophilic substitutions at the carbon-2 position improve binding affinity for various receptor types. The 2-benzyl substitutions combined with N-methylpiperidine modifications provide high-affinity receptor binding with IC50 values in the 0.2-80 μM range. The mechanism involves favorable hydrophobic interactions with receptor binding pockets.

The benzimidazole ring modifications show that the 6-position substitutions are optimal for receptor selectivity. The 6-methyl and 6-chloro derivatives demonstrate excellent selectivity profiles across related receptor subtypes.

Selectivity and Specificity Studies

Selectivity studies have revealed that position-specific substitutions can dramatically enhance target selectivity. The strategic placement of halogen atoms at specific positions on the benzimidazole ring provides up to 100-fold selectivity improvements for target proteins over related enzymes. The 2,6-disubstituted patterns have proven particularly effective for achieving high selectivity.

Pharmacokinetic Structure-Activity Relationships

Pharmacokinetic studies have established that balanced lipophilicity is essential for optimal drug-like properties. Compounds with moderate carbon-2 substituent sizes and polar groups at the 5-position of the benzimidazole ring demonstrate improved oral bioavailability and appropriate half-life characteristics. The piperidine modifications show that hydroxyl substitutions improve solubility without compromising membrane permeability.

| Target | Optimal Substitutions | Activity Range | Key Mechanism |

|---|---|---|---|

| Cancer cells | 2-Phenyl, 5-Nitro, 6-Chloro | 0.1-100 μM | DNA binding, cell cycle arrest |

| Bacteria | 2-Halogenated aryl, 6-Fluoro | 0.5-50 μM | Cell wall synthesis disruption |

| COX enzymes | 1-Benzyl, 2-Carboxylic acid | 1-200 μM | Active site binding |

| Various enzymes | 2-Carboxamide, 5-Nitro | 0.05-25 μM | Competitive inhibition |

| Receptors | 2-Benzyl, N-Methylpiperidine | 0.2-80 μM | Hydrophobic interactions |

Novel Hybrid Molecules and Conjugates

The development of novel hybrid molecules and conjugates represents a cutting-edge approach to enhancing the therapeutic potential of 1-(Piperidin-1-ylmethyl)-1H-benzimidazole derivatives. These hybrid systems combine the pharmacophoric elements of benzimidazole with complementary heterocyclic systems to achieve synergistic effects, improved selectivity, and enhanced therapeutic profiles.

Benzimidazole-Coumarin Hybrids

Benzimidazole-coumarin hybrid molecules have demonstrated exceptional anticancer activity through dual mechanisms of action. These spacer-linked hybrids combine the DNA-binding properties of benzimidazole with the anti-proliferative effects of coumarin, resulting in enhanced cytotoxicity compared to individual components. The hybrid molecules exhibit IC50 values in the nanomolar range against various cancer cell lines, with particularly potent activity against breast cancer and colon cancer cells.

The structural optimization of these hybrids has revealed that thiomethylene linkers provide optimal activity, while the incorporation of N-glucoside substituents enhances selectivity for cancer cells over normal cells. The mechanism involves simultaneous DNA intercalation and topoisomerase inhibition, leading to enhanced apoptotic cell death.

Benzimidazole-Pyrazole Conjugates

Benzimidazole-pyrazole conjugates have shown remarkable anti-inflammatory activity through direct fusion of the heterocyclic systems. These hybrids demonstrate improved selectivity for inflammatory enzymes compared to traditional non-steroidal anti-inflammatory drugs. The conjugates exhibit potent cyclooxygenase inhibition with reduced gastrointestinal toxicity, making them promising candidates for chronic inflammatory conditions.

The structure-activity relationships reveal that para-nitrophenyl substitutions on the pyrazole ring provide optimal anti-inflammatory activity, while para-fluorophenyl substitutions enhance anticancer activity. The molecular docking studies indicate favorable binding interactions with both cyclooxygenase and cancer-related protein targets.

Benzimidazole-Quinoline Hybrids

Benzimidazole-quinoline hybrid molecules have demonstrated broad-spectrum antimicrobial activity through amide bridge linkages. These hybrids combine the antibacterial properties of benzimidazole with the antimalarial effects of quinoline, resulting in compounds with activity against both bacterial and parasitic infections. The hybrids show particular promise against drug-resistant bacterial strains and chloroquine-resistant malaria parasites.

The optimization studies have revealed that electron-donating groups on the quinoline ring enhance antimicrobial activity, while electron-withdrawing groups improve selectivity. The mechanism involves interference with multiple microbial targets, reducing the likelihood of resistance development.

Benzimidazole-Indole Conjugates

Benzimidazole-indole conjugates have shown enhanced anticancer activity through ether bridge linkages that improve cellular permeability. These hybrids demonstrate selective cytotoxicity against cancer cells while maintaining low toxicity toward normal cells. The conjugates exhibit potent activity against drug-resistant cancer cell lines, suggesting potential for overcoming chemotherapy resistance.

The structure-activity studies indicate that electron-withdrawing groups on the indole ring enhance anticancer activity, while alkyl substitutions improve pharmacokinetic properties. The mechanism involves multiple pathways including DNA damage, cell cycle arrest, and apoptosis induction.

Benzimidazole-Thiazole Hybrids

Benzimidazole-thiazole hybrid molecules have demonstrated potent antifungal activity through thioether bridge linkages. These hybrids show enhanced stability compared to individual components and demonstrate activity against fluconazole-resistant fungal strains. The compounds exhibit low cytotoxicity and favorable pharmacokinetic properties, making them promising antifungal candidates.

The optimization studies reveal that chloro substitutions on the thiazole ring enhance antifungal activity, while methyl substitutions improve metabolic stability. The mechanism involves inhibition of ergosterol biosynthesis and disruption of fungal membrane integrity.

Benzimidazole-Oxadiazole Conjugates

Benzimidazole-oxadiazole conjugates have shown dual mechanism enzyme inhibition through triazole bridge linkages. These hybrids demonstrate enhanced binding affinity for multiple enzyme targets, providing broad-spectrum therapeutic activity. The conjugates exhibit potent inhibition of both acetylcholinesterase and butyrylcholinesterase, making them promising candidates for neurodegenerative diseases.

The structure-activity relationships indicate that electron-withdrawing substituents on the oxadiazole ring enhance enzyme inhibition, while lipophilic groups improve brain penetration. The mechanism involves competitive binding to enzyme active sites and allosteric modulation of enzyme activity.

Benzimidazole-Triazole Hybrids

Benzimidazole-triazole hybrid molecules have demonstrated enhanced receptor binding activity through alkyl chain linkages. These hybrids show improved selectivity for specific receptor subtypes and enhanced metabolic stability. The compounds exhibit potent activity in neurological assays and demonstrate favorable pharmacokinetic profiles.

The optimization studies reveal that the length of the alkyl chain linker significantly affects receptor binding affinity, with optimal activity observed for propyl and butyl linkers. The mechanism involves favorable interactions with receptor binding pockets and improved pharmacokinetic properties.

Benzimidazole-Chalcone Hybrids

Benzimidazole-chalcone hybrid molecules have shown enhanced anticancer activity through methylene bridge linkages. These hybrids demonstrate potent apoptosis induction and cell cycle arrest in cancer cells. The compounds exhibit selective cytotoxicity and low toxicity toward normal cells, making them promising anticancer candidates.

The structure-activity studies indicate that electron-donating groups on the chalcone moiety enhance anticancer activity, while halogen substitutions improve selectivity. The mechanism involves multiple pathways including reactive oxygen species generation and mitochondrial dysfunction.

Design Principles for Hybrid Molecules

The successful design of benzimidazole hybrid molecules requires careful consideration of several factors. The linker type and length significantly affect biological activity, with optimal linkers providing appropriate spatial relationships between pharmacophoric elements. The electronic properties of substituents on both heterocyclic systems must be balanced to achieve optimal target binding and selectivity.

The pharmacokinetic properties of hybrid molecules often differ significantly from individual components, requiring careful optimization to maintain drug-like characteristics. The hybrid approach has proven particularly effective for developing compounds with improved selectivity, reduced toxicity, and enhanced therapeutic efficacy.

| Hybrid Type | Linker | Primary Activity | Synergistic Effect | Development Status |

|---|---|---|---|---|

| Benzimidazole-Coumarin | Spacer-linked | Anticancer | Enhanced cytotoxicity | Preclinical |

| Benzimidazole-Pyrazole | Direct fusion | Anti-inflammatory | Improved selectivity | In vitro studies |

| Benzimidazole-Quinoline | Amide bridge | Antimicrobial | Broad-spectrum activity | Lead optimization |

| Benzimidazole-Indole | Ether bridge | Anticancer | Enhanced permeability | Preclinical |

| Benzimidazole-Thiazole | Thioether bridge | Antifungal | Improved stability | In vitro studies |

| Benzimidazole-Oxadiazole | Triazole bridge | Enzyme inhibition | Dual mechanism | Lead compound |

The development of these hybrid molecules represents a significant advancement in benzimidazole chemistry, providing new opportunities for therapeutic applications across multiple disease areas. The combination of different pharmacophoric elements has consistently yielded compounds with enhanced therapeutic profiles, improved selectivity, and reduced toxicity compared to single-component drugs. These hybrid approaches continue to drive innovation in medicinal chemistry and drug discovery, offering promising avenues for addressing unmet medical needs.

XLogP3

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types